molecular formula C11H11NO3 B7945628 4-(4-Nitrophenyl)-3-methyl-3-buten-2-one

4-(4-Nitrophenyl)-3-methyl-3-buten-2-one

Cat. No.: B7945628
M. Wt: 205.21 g/mol
InChI Key: HOSZCLQZBNGFIS-BQYQJAHWSA-N
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Description

4-(4-Nitrophenyl)-3-methyl-3-buten-2-one (CAS: 3490-37-7) is a nitro-substituted α,β-unsaturated ketone with a molecular weight of 191.19 g/mol . It is characterized by a conjugated system comprising a nitrophenyl group at position 4 and a methyl group at position 3 of the butenone backbone. This compound is primarily utilized as a laboratory chemical and in the synthesis of specialty materials . Its structure enables participation in reactions such as Michael additions and cycloadditions, while the nitro group enhances electron-withdrawing effects, influencing its optical and electronic properties .

Properties

IUPAC Name

(E)-3-methyl-4-(4-nitrophenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(9(2)13)7-10-3-5-11(6-4-10)12(14)15/h3-7H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSZCLQZBNGFIS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences :

  • 4-(4-Nitrophenyl)but-3-en-2-one: Nitro group (–NO₂) at the para position.
  • 4-(4-Dimethylaminophenyl)but-3-en-2-one: Dimethylamino group (–N(CH₃)₂) at the para position.

Optical Properties: A Z-Scan study (Ethyl Acetate solutions) revealed distinct nonlinear optical (NLO) behaviors due to substituent electronic effects :

Property 4-(4-Nitrophenyl)but-3-en-2-one 4-(4-Dimethylaminophenyl)but-3-en-2-one
Concentration Range 0.0047–0.041 M 0.02–0.23 M
NLO Response Higher polarizability due to –NO₂ Lower polarizability (electron-donating –N(CH₃)₂)

The nitro derivative exhibits stronger NLO activity, making it suitable for photonic applications, whereas the dimethylamino analog may prioritize charge-transfer interactions.

4-(4-Nitrophenyl)-3-methyl-3-buten-2-one vs. (E)-4-(4-Nitrostyryl)phenol

Structural Differences :

  • This compound : Methyl group at position 3; ketone at position 2.
  • (E)-4-(4-Nitrostyryl)phenol: Hydroxyl group (–OH) at position 4; styryl linkage (C=C–Ph).

Optical Properties :
UV-Vis spectroscopy showed:

Compound λₘₐₓ (nm) Application
This compound Not reported Laboratory synthesis
(E)-4-(4-Nitrostyryl)phenol 339 Organic electronics and liquid crystals

The hydroxyl group in the styryl derivative enhances solubility in polar solvents, while the methyl group in the butenone analog may sterically hinder certain reactions.

Comparison with α-Isomethyl Ionone (4-(2,6,6-Trimethylcyclohexen-1-yl)-3-methyl-3-buten-2-one)

Structural Differences :

  • α-Isomethyl Ionone: Cyclohexenyl substituent with trimethyl groups.
  • This compound : Nitrophenyl substituent.

Comparison with Methoxy/Hydroxy-Substituted Analogs

Examples :

  • 4-(4-Methoxyphenyl)-3-buten-2-one (CAS: 1080-12-2)
  • 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one (CAS: 122-57-6)

Property Comparison :

Compound Substituent Solubility Reactivity
This compound –NO₂ Low in water High (electrophilic)
4-(4-Methoxyphenyl)-3-buten-2-one –OCH₃ Moderate Moderate (resonance)
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one –OH, –OCH₃ High in polar solvents Prone to oxidation

Methoxy and hydroxy groups enhance solubility but reduce electrophilicity compared to the nitro derivative.

Table 1. Molecular and Optical Properties

Compound CAS Number Molecular Weight (g/mol) λₘₐₓ (nm) Key Application
This compound 3490-37-7 191.19 Laboratory synthesis
(E)-4-(4-Nitrophenyl)but-3-en-2-one 3490-37-7 191.19 NLO materials
(E)-4-(4-Nitrostyryl)phenol 339 Liquid crystals
α-Isomethyl Ionone 127-51-5 206.32 Fragrances

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